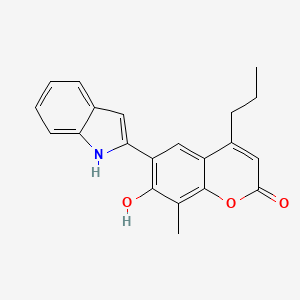![molecular formula C23H17NO6 B14955539 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B14955539.png)
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Métodos De Preparación
The synthesis of 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the nitrobenzyl group: This step involves the alkylation of the chromen-4-one core with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Phenoxy group addition:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The phenoxy and nitrobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The nitrobenzyl and phenoxy groups can enhance the compound’s ability to bind to these targets, leading to modulation of biological pathways and therapeutic effects.
Comparación Con Compuestos Similares
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one: Similar structure but lacks the phenoxy group.
8-methyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a phenoxy group.
6-chloro-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a chloro group instead of a methyl group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the phenoxy group in this compound may confer unique properties, such as enhanced binding affinity to biological targets and improved solubility.
Propiedades
Fórmula molecular |
C23H17NO6 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-methyl-7-[(4-nitrophenyl)methoxy]-3-phenoxychromen-4-one |
InChI |
InChI=1S/C23H17NO6/c1-15-23(30-18-5-3-2-4-6-18)22(25)20-12-11-19(13-21(20)29-15)28-14-16-7-9-17(10-8-16)24(26)27/h2-13H,14H2,1H3 |
Clave InChI |
NYPCVDPBWPQBNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955461.png)
![N-[4-(acetylamino)phenyl]-2-[acetyl(isopropyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14955463.png)
![N~6~-carbamoyl-N~2~-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine](/img/structure/B14955466.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone](/img/structure/B14955467.png)

![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14955475.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14955478.png)
![5-(2-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B14955485.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B14955500.png)


![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955524.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955532.png)
